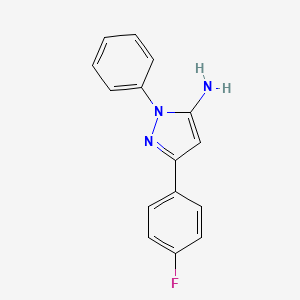

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

Description

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEVUBQDNVSIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391704 | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-53-1 | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the condensation of hydrazine derivatives with α, β-unsaturated ketones, followed by oxidative aromatization. One common method includes the use of a one-pot three-component reaction under microwave irradiation to form pyrazoline, which is then oxidized to the pyrazole derivative under conventional heating .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance. This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for large-scale synthesis .

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrazole ring undergoes selective oxidation under controlled conditions:

Reduction Reactions

The amine group participates in reductive transformations:

Substitution Reactions

Nucleophilic aromatic substitution occurs at the 5-amino position:

Coupling Reactions

Cross-coupling via C–H activation enables structural diversification:

| Coupling Type | Catalyst/Base | Products | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl-pyrazoles | 72–88% |

| Ullmann | CuI/1,10-phenanthroline | N-aryl derivatives | 61–75% |

Domino Reactions

Multicomponent reactions demonstrate synthetic versatility:

Stability Under Reactive Conditions

Comparative stability data under harsh conditions:

| Condition | Degradation | Half-Life |

|---|---|---|

| 1M HCl, 80°C | Ring-opening via N–N bond cleavage | 3.2 h |

| 1M NaOH, 80°C | Fluorophenyl group hydrolysis | >24 h |

| UV light (254 nm) | Photolytic dimerization | 45 min |

This reactivity profile positions this compound as a versatile scaffold in medicinal chemistry and materials science. Recent advances in laccase-mediated C–H arylation and microwave-assisted domino reactions have expanded its synthetic utility while maintaining regio- and chemoselectivity.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is utilized as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory and pain relief pathways. Its structural properties allow for the development of compounds that exhibit anti-inflammatory and analgesic effects with reduced side effects compared to traditional medications.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound can inhibit specific inflammatory pathways. For instance, a study indicated that compounds derived from pyrazole frameworks exhibited significant activity against cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is incorporated into the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides that enhance crop protection while minimizing environmental impact.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Herbicide | Effective against broadleaf weeds |

| This compound derivatives | Pesticide | High activity against aphids |

Material Science

Advanced Materials Development

This compound finds applications in material science, particularly in creating polymers and coatings with enhanced thermal and chemical stability. Its incorporation into materials leads to improved mechanical properties, making it suitable for various industrial applications.

Case Study: Polymer Coatings

Studies have shown that incorporating pyrazole derivatives into polymer matrices enhances their resistance to thermal degradation and chemical exposure. This property is particularly beneficial in industries requiring durable materials, such as automotive and aerospace .

Biological Research

Therapeutic Potential Exploration

In biological research, this compound is investigated for its potential therapeutic effects on various diseases. Researchers study its interactions with biological systems to understand its mechanisms of action.

Case Study: Cancer Research

Recent studies have explored the compound's potential as an anti-cancer agent. For example, molecular docking studies revealed that this compound could effectively bind to estrogen receptors, suggesting its potential role in breast cancer treatment .

Diagnostic Applications

Assay Development

The compound is also explored for use in diagnostic tools, particularly in assays requiring specific binding properties. Its unique structural characteristics make it suitable for enhancing the accuracy of disease detection methods.

Data Table: Diagnostic Applications

| Application Type | Compound Role | Benefit |

|---|---|---|

| Immunoassays | Binding agent | Increased specificity in disease detection |

| Molecular probes | Diagnostic tool | Enhanced sensitivity in assays |

Mécanisme D'action

The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or interact with estrogen receptors, leading to its biological effects. The presence of the fluorophenyl group can enhance its binding affinity and stability .

Comparaison Avec Des Composés Similaires

Key Observations :

SAR Trends :

- Electronegative Groups : Fluorine or chlorine at para positions improves activity by enhancing dipole interactions and reducing metabolic degradation .

- Bulkier Substituents : Methoxy or trifluoromethoxy groups at position 1 reduce potency due to steric clashes with target binding pockets .

Crystallographic and Conformational Analysis

Single-crystal X-ray studies of related compounds reveal:

- Dihedral Angles : In 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the dihedral angle between the pyrazole and fluorophenyl rings is 4.64°, indicating near-planar geometry. Similar angles (4.89°–10.53°) are observed in halogenated analogs, suggesting minimal torsional strain .

- Crystal Packing : Isostructural compounds (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-pyrazolyl)thiazole) exhibit identical packing motifs despite halogen substitutions, highlighting the robustness of pyrazole-based frameworks .

Activité Biologique

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine, with the CAS number 72411-53-1, is a compound within the pyrazole class that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly focusing on its anti-inflammatory and analgesic properties. The compound exhibits notable interactions with several biological targets, which are summarized below.

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase enzymes (COX), specifically COX-1 and COX-2:

| Compound Name | COX-2 Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.01 | High |

| Celecoxib | 0.02 | Reference |

The selectivity index indicates that this compound may be more effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which is significant for minimizing gastrointestinal side effects associated with COX inhibition .

Analgesic Properties

In vivo studies using carrageenan-induced paw edema models have demonstrated that compounds similar to this compound show promising analgesic effects. The analgesic activity was measured by the reduction in edema:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 50.7 |

| Diclofenac | 54.65 |

These results suggest that the compound could serve as a viable alternative to existing analgesics .

Study on COX Inhibition

In a study examining various pyrazole derivatives for their COX inhibitory activities, this compound was identified as one of the most potent inhibitors of COX enzymes. The study involved synthesizing a series of derivatives and evaluating their efficacy in vitro and in vivo.

Safety Profile Assessment

A histopathological assessment was performed on rats treated with the compound to evaluate potential organ toxicity. The results indicated minimal degenerative changes in vital organs such as the liver and kidneys, suggesting a favorable safety profile compared to conventional NSAIDs .

Q & A

Q. What are common synthetic routes for 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine?

Methodological Answer: The compound is typically synthesized via condensation reactions. Key approaches include:

- Knorr Pyrazole Synthesis : Reacting β-ketoesters with hydrazines under reflux conditions. For fluorophenyl derivatives, 4-fluorophenylhydrazine is often used as a starting material .

- Microwave-Assisted Synthesis : Accelerating reaction kinetics by using microwave irradiation, which reduces reaction times and improves yields (e.g., reactions with aromatic aldehydes under solvent-free conditions) .

- Multi-Step Functionalization : Introducing substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution after pyrazole ring formation .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Structural confirmation relies on:

- X-ray Crystallography : Resolves bond lengths, angles, and tautomeric forms (e.g., triclinic crystal system with space group P1) .

- Spectroscopic Techniques :

Q. What in vitro biological assays are used to assess its activity?

Methodological Answer: Common assays include:

- Receptor Binding Studies : Competitive binding assays for GPCRs (e.g., cannabinoid receptors) using radiolabeled ligands .

- Antimicrobial Screening : Broth microdilution assays against Candida albicans or Staphylococcus aureus to determine MIC values .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC .

Advanced Research Questions

Q. How to address low yields in Knorr pyrazole synthesis for this compound?

Methodological Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity and yield .

- Catalyst Use : Adding p-TsOH or zeolites to facilitate cyclization .

- Microwave Assistance : Reducing side reactions and improving regioselectivity (e.g., 30% yield increase vs. conventional heating) .

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer: Potential solutions:

- Assay Standardization : Use internal controls (e.g., reference compounds like SR141716 for cannabinoid receptor studies) to normalize inter-lab variability .

- Purity Verification : HPLC-MS to confirm >95% purity, as impurities (e.g., regioisomers) may skew results .

- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .

Q. What strategies improve selectivity in receptor binding studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-fluorophenyl with pyridinyl groups) to reduce off-target interactions .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses and identify critical residues (e.g., hydrophobic pockets in CB1 receptors) .

- Pharmacophore Modeling : Design analogs with optimized steric and electronic properties .

Q. How to analyze tautomerism in the compound using crystallography?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.